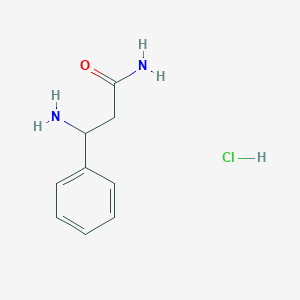

3-Amino-3-phenylpropanamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPHHKOHQJYZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30066-26-3 | |

| Record name | 3-amino-3-phenylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 3 Phenylpropanamide Hydrochloride

Classical Synthetic Approaches to 3-Amino-3-phenylpropanamide (B15257655) Hydrochloride

The conversion of 3-amino-3-phenylpropanoic acid to its amide derivative is a cornerstone of its synthesis. This transformation can be accomplished through several classical amidation techniques, each with its own set of reagents and reaction conditions.

Amidation Reactions

Amidation reactions are fundamental in organic chemistry for the formation of amide bonds. In the context of synthesizing 3-Amino-3-phenylpropanamide, these reactions typically involve the activation of the carboxylic acid group of 3-amino-3-phenylpropanoic acid to facilitate nucleophilic attack by an amine.

A well-established method for activating a carboxylic acid is its conversion to a more reactive acid chloride. This intermediate can then readily react with an amine to form the desired amide. A common reagent for this transformation is thionyl chloride (SOCl₂).

The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases. This acyl chloride is highly electrophilic and reacts efficiently with ammonia (B1221849) or an amine to form the amide. A one-pot procedure for the synthesis of amides from carboxylic acids using thionyl chloride has been developed, which is also applicable to N-protected α-amino acids. rsc.org This process demonstrates good yields and retention of stereochemical integrity, making it a viable option for the synthesis of 3-Amino-3-phenylpropanamide from a suitably protected 3-amino-3-phenylpropanoic acid. rsc.org

General Reaction Scheme:

This method's applicability to N-protected amino acids suggests its potential for the synthesis of the target compound, followed by deprotection and salt formation to yield 3-Amino-3-phenylpropanamide hydrochloride.

To circumvent the often harsh conditions of the acid chloride method, a variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents are extensively used in peptide synthesis and are equally applicable to the amidation of β-amino acids like 3-amino-3-phenylpropanoic acid. peptide.com

Coupling reagents activate the carboxylic acid in situ, forming a reactive intermediate that is readily attacked by the amine. This approach minimizes side reactions and preserves the stereochemical integrity of chiral centers. peptide.com Some of the most common coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

| Coupling Reagent Class | Examples | Activating Group | Key Characteristics |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | O-acylisourea | Widely used, but can lead to racemization and formation of N-acylurea byproduct. Often used with additives like HOBt. |

| Phosphonium Salts | BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | OBt ester | High coupling efficiency, minimal racemization. BOP produces a carcinogenic byproduct. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | OBt or OAt ester | Highly efficient and fast reactions with low racemization. peptide.comuniurb.it HATU is particularly effective for challenging couplings. peptide.com |

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a reactive ester (e.g., an OBt or OAt ester), which then undergoes nucleophilic acyl substitution by the amine to yield the amide. The choice of coupling reagent and additives can be optimized to achieve high yields and purity of the final product. uniurb.itcreative-peptides.com

Traditional amidation methods often require the protection of the amino group to prevent side reactions, such as polymerization. rsc.org However, recent advancements have led to methods for the direct amidation of unprotected amino acids, offering a more atom-economical and efficient synthetic route. tomsheppard.info

One notable method employs the borate (B1201080) ester, B(OCH₂CF₃)₃, as a reagent to facilitate the direct amidation of unprotected α-amino acids with a variety of amines. tomsheppard.inforsc.org This approach has been successfully applied to a broad range of amino acids, including the structurally similar β-alanine, yielding the corresponding amides in good yields. tomsheppard.inforsc.org

The proposed mechanism involves the coordination of both the amino and carboxylic acid groups of the amino acid to the borate reagent, forming a cyclic intermediate. tomsheppard.inforsc.org This intermediate is then attacked by the amine to form the amide bond. tomsheppard.inforsc.org This method is advantageous as it often allows for purification through a simple filtration work-up, avoiding the need for chromatography. tomsheppard.info

Scope of Direct Amidation with B(OCH₂CF₃)₃: tomsheppard.inforsc.org

| Amino Acid | Amine | Yield (%) |

| Alanine | n-Propylamine | 71 |

| Phenylalanine | n-Propylamine | 90 |

| β-Alanine | n-Propylamine | Good |

| Tyrosine | n-Propylamine | Moderate |

This protecting-group-free approach presents a significant simplification for the synthesis of 3-Amino-3-phenylpropanamide.

Reductive Synthesis Routes from Nitro Precursors

An alternative synthetic strategy involves the reduction of a nitro group to an amine. This approach would start from a nitro-substituted precursor, such as 3-nitro-3-phenylpropanamide or a related nitro-acid. The reduction of nitro compounds is a fundamental transformation in organic synthesis.

While a specific synthesis of this compound from a nitro precursor is not extensively documented in readily available literature, the reduction of similar compounds provides a strong precedent for this route. For instance, (R)-3-Amino-3-(2-nitrophenyl)propionic acid is a commercially available compound, indicating that such nitro-substituted β-amino acids are viable synthetic intermediates. echobiosystems.com The reduction of the nitro group in such a molecule would yield the corresponding amino derivative.

Various reagents can be employed for the reduction of nitro groups, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), and other reducing agents. The choice of reductant would depend on the presence of other functional groups in the molecule.

One-Pot Process Techniques for Related Esters

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. A one-pot process has been described for the synthesis of 3-amino-3-phenylpropionic acid esters. google.com

One-Pot Synthesis of 3-Amino-3-phenylpropionate Esters: google.com

| Starting Aldehyde | Alcohol | Esterifying Reagent | Yield (%) |

| Benzaldehyde | Methanol | Thionyl Chloride | 61 |

| Benzaldehyde | Ethanol | Thionyl Chloride | 78 |

While this method yields the ester, the corresponding amide could potentially be obtained through subsequent amidation or by modifying the one-pot procedure to favor amide formation.

Biocatalytic and Enantioselective Synthesis of this compound and Derivatives

The production of single-enantiomer β-amino acids and their derivatives is of significant interest in the pharmaceutical industry due to the stereospecificity of drug-target interactions. researchgate.netresearchgate.net Biocatalytic methods, employing enzymes, offer a highly selective and environmentally benign alternative to traditional chemical synthesis for producing chiral compounds like 3-Amino-3-phenylpropanamide. researchgate.net These enzymatic processes can achieve high enantioselectivity under mild reaction conditions. researchgate.net

A primary biocatalytic route to β-amino amides involves the enantioselective hydrolysis of the corresponding β-aminonitriles. researchgate.netcsir.co.za This transformation can be achieved using whole-cell biocatalysts or isolated enzymes, such as nitrile hydratases or nitrilases. researchgate.net

Nitrile-hydrolyzing microorganisms, particularly from the genus Rhodococcus, have been successfully applied in the synthesis of β-amino amides. researchgate.netcsir.co.za For instance, the nitrile biocatalytic activity of Rhodococcus rhodochrous has been used to hydrolyze 3-amino-3-phenylpropanenitrile (B3245296) and its derivatives to the corresponding amides. csir.co.zaresearchgate.net The reaction is facilitated by a nitrile hydratase enzyme, which converts the nitrile group (-CN) into an amide group (-CONH2). researchgate.netcsir.co.za

Research has shown that the pH of the reaction medium is a critical parameter. Initial attempts to perform the hydrolysis at a neutral pH of 7.0 were often unsuccessful, likely due to the protonation of the 3-amino group, which inhibits enzyme activity. csir.co.zaresearchgate.net Adjusting the pH to an alkaline condition, such as pH 9.0, has been shown to be effective for the enzymatic conversion. csir.co.zaresearchgate.net The process typically involves stirring the β-aminonitrile substrate with the biocatalyst in a buffered solution, with the formation of the amide product monitored over time. csir.co.za

A key advantage of biocatalysis is the ability to achieve high stereoselectivity, producing a significant excess of one enantiomer over the other (enantiomeric excess, or ee). nih.gov In the enzymatic hydrolysis of β-aminonitriles, the nitrile hydratase enzyme can exhibit enantioselectivity, preferentially converting one enantiomer of the racemic nitrile substrate into the corresponding amide. csir.co.za This kinetic resolution process can yield both an enantiomerically enriched amide product and the unreacted, enantiomerically enriched nitrile substrate. csir.co.za

The degree of enantioselectivity is dependent on the specific enzyme and the structure of the substrate. csir.co.za For example, studies using Rhodococcus rhodochrous have demonstrated notable enantioselectivity for derivatives of 3-amino-3-phenylpropanenitrile, such as 3-amino-3-p-tolylpropanenitrile and 3-amino-3-(4-methoxyphenyl)propanenitrile, achieving an enantiomeric excess of up to 85% in the resulting amide. csir.co.zaresearchgate.net Lipases are another class of enzymes used for the kinetic resolution of related compounds, such as β-amino carboxylic esters, to produce enantiomerically pure β-amino acids and esters with excellent ee values (≥99%). mdpi.com

Strategies to control and optimize stereoselectivity include:

Enzyme Screening: Testing a variety of microorganisms or isolated enzymes to identify the one with the highest selectivity for a specific substrate. researchgate.net

Substrate Engineering: Modifying the structure of the starting material, as substituents on the phenyl ring can influence the enzyme's selectivity. csir.co.za

Reaction Condition Optimization: Adjusting parameters such as pH, temperature, and solvent can impact enzyme activity and enantioselectivity. mdpi.com

Computational Design: Modern approaches use computational methods to redesign enzymes to enhance their stereoselectivity for specific, non-natural reactions. researchgate.net

Mechanistic Investigations of 3 Amino 3 Phenylpropanamide Hydrochloride Synthesis and Reactivity

Reaction Mechanism Elucidation in Amidation Processes

The formation of 3-Amino-3-phenylpropanamide (B15257655) hydrochloride typically involves the creation of an amide bond. Amidation reactions, while conceptually simple, can proceed through several mechanistic pathways, largely dependent on the starting materials and reaction conditions. Direct thermal condensation of a carboxylic acid and an amine is possible but often requires high temperatures (above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To facilitate amide bond formation under milder conditions, various strategies are employed, including the use of coupling agents or the activation of the carboxylic acid.

In a common laboratory-scale synthesis, a protected β-amino acid, such as N-Boc-3-amino-3-phenylpropanoic acid, is reacted with an amine in the presence of a coupling agent. The mechanism generally involves the activation of the carboxylic acid group. For instance, with a carbodiimide (B86325) coupling agent like DCC (dicyclohexylcarbodiimide), the carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the dicyclohexylurea byproduct.

Alternatively, the reaction can be catalyzed by Lewis acids. For example, Zr- and Hf-based complexes have been shown to catalyze amidation under relatively mild conditions. mdpi.com The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid or ester, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the amine.

Transamidation reactions also offer a pathway to the desired amide. In these reactions, an existing amide exchanges its amine moiety with another amine. The mechanism can be catalyzed by metal complexes and is proposed to proceed through a metal-amidate complex, which then reacts with the incoming amine to form a tetrahedral intermediate. nih.gov Subsequent proton transfer and collapse of this intermediate release the new amide and the original amine. The direction of the reaction is often governed by the relative stability of the starting and product amides. nih.gov

Studies on Stereochemical Control and Racemization Mechanisms

The stereochemical integrity of the chiral center at the C3 position of 3-Amino-3-phenylpropanamide is a critical aspect of its synthesis, particularly for pharmaceutical applications. Racemization, the formation of an equal mixture of enantiomers, is a common side reaction during amide bond formation involving chiral α- or β-amino acids. thieme-connect.de

One of the primary mechanisms of racemization during the activation of N-protected amino acids is the formation of an oxazolone (B7731731) (for α-amino acids) or a corresponding heterocyclic intermediate for β-amino acids. thieme-connect.de The hydrogen atom at the chiral center of this intermediate is acidic and can be abstracted by a base, leading to the formation of a planar, achiral enolate-like structure. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of enantiomers. The extent of racemization is influenced by several factors, including the nature of the protecting group on the nitrogen, the coupling agent, the solvent, the base used, and the temperature.

Studies on peptide synthesis have shown that the use of certain coupling reagents can suppress racemization. For example, ynamide coupling reagents have demonstrated remarkable efficacy in minimizing racemization during peptide bond formation. chemrxiv.org The choice of solvent and base is also crucial; for instance, using a less hindered base or a non-polar solvent can sometimes reduce the rate of enolization and thus decrease racemization. researchgate.net

Enzymatic strategies have also been explored to achieve high stereoselectivity in amide bond formation. nih.gov Enzymes, such as proteases and hydrolases, can catalyze peptide bond formation under mild conditions with excellent control over stereochemistry, thereby avoiding the racemization issues associated with many chemical methods. nih.gov

Below is a table summarizing the effect of different coupling conditions on the extent of racemization observed in peptide synthesis, which provides analogous insights for the synthesis of 3-Amino-3-phenylpropanamide.

| Coupling Conditions | Extent of Racemization | Reference |

| 20% aqueous dioxane, 0.05 M reactants, 5°C | < 0.5% to nearly 25% | researchgate.net |

| Use of ynamide coupling reagents | No detectable racemization | chemrxiv.org |

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rate and equilibrium of the amidation reaction to form 3-Amino-3-phenylpropanamide are governed by kinetic and thermodynamic parameters. Kinetic studies of amidation reactions, though not extensively reported for this specific compound, have been conducted for similar systems. These studies help in understanding the factors that influence the reaction rate. acs.orgnih.gov

The amidation reaction is generally reversible. The equilibrium constant (Keq) provides a measure of the relative concentrations of reactants and products at equilibrium. For the amidation of diethanolamine (B148213) with a fatty acid methyl ester, the equilibrium constant was found to increase slightly with temperature, indicating a mildly endothermic reaction. nih.gov

The rate of the reaction is influenced by temperature, concentration of reactants, and the presence of a catalyst. The temperature dependence of the rate constant is described by the Arrhenius equation. Activation energies for the forward (Ef) and backward (Eb) reactions in the amidation of diethanolamine have been determined experimentally. nih.gov

The enthalpy of the reaction (ΔHrxn) can be determined from the difference in the activation energies of the forward and backward reactions or from the variation of the equilibrium constant with temperature (van't Hoff equation). nih.gov A positive enthalpy of reaction indicates that the reaction is endothermic.

The following table presents kinetic and thermodynamic data for a representative amidation reaction, which can serve as an approximation for the synthesis of 3-Amino-3-phenylpropanamide.

| Parameter | Value | Units | Conditions | Reference |

| Activation Energy (Forward) | 77.12 | kJ/mol | Amidation of diethanolamine with fatty acid methyl ester (70-80°C) | nih.gov |

| Activation Energy (Backward) | 71.17 | kJ/mol | Amidation of diethanolamine with fatty acid methyl ester (70-80°C) | nih.gov |

| Enthalpy of Reaction (ΔHrxn) | 5.95 | kJ/mol | Amidation of diethanolamine with fatty acid methyl ester (70-80°C) | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 3 Phenylpropanamide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Amino-3-phenylpropanamide (B15257655) hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for assigning the structure.

The ¹H NMR spectrum of 3-Amino-3-phenylpropanamide hydrochloride is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methylene (B1212753) protons, and the exchangeable protons of the amide and ammonium (B1175870) groups. The hydrochloride form means the amine group at position 3 is protonated to an ammonium group (-NH3+), and its protons, along with the amide protons (-CONH2), would typically appear as broad signals that can exchange with deuterium (B1214612) in solvents like D₂O.

The key non-exchangeable protons are on the phenyl ring and the propane (B168953) backbone. The phenyl group protons would appear in the aromatic region (typically δ 7.2-7.6 ppm). The proton at the C3 position (methine, CH) is adjacent to both the phenyl group and the C2 methylene group, and its signal is expected to be a triplet or a doublet of doublets. The methylene protons at the C2 position (CH₂) are diastereotopic due to the adjacent chiral center (C3), meaning they are chemically non-equivalent and would ideally appear as two separate signals, each split by the other and by the C3 methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Predicted for a standard solvent like DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (C₆H₅) | 7.20 - 7.60 | Multiplet | - |

| Amide-H (-CONH₂) | 7.00 - 8.00 | Broad Singlet (2H) | - |

| Methine-H (C3-H) | 4.20 - 4.50 | Triplet or dd | ~7-8 |

| Methylene-H (C2-Hₐ, Hₑ) | 2.80 - 3.20 | Multiplet (2H) | - |

| Ammonium-H (-NH₃⁺) | 8.50 - 9.50 | Broad Singlet (3H) | - |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected. The carbonyl carbon of the amide group will appear significantly downfield. The carbons of the phenyl ring will produce several signals in the aromatic region, with the carbon attached to the propane chain (ipso-carbon) being distinct from the ortho, meta, and para carbons. The two aliphatic carbons (C2 and C3) will resonate in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a standard solvent like DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-ipso) | 138 - 142 |

| Aromatic (C-ortho, C-meta, C-para) | 125 - 130 |

| Methine (C3) | 50 - 55 |

| Methylene (C2) | 38 - 43 |

To fully confirm the connectivity and probe the three-dimensional structure of this compound, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Correlations would be expected between the C3-H methine proton and the C2-H methylene protons, confirming the propanamide backbone sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., C3-H to C3, C2-H to C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical and conformational analysis, NOESY is particularly powerful. This experiment detects protons that are close in space, regardless of whether they are connected through bonds. In a specific stereoisomer, NOE correlations between the C3-H proton and certain protons on the phenyl ring could help define the preferred conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. For 3-Amino-3-phenylpropanamide, which has a neutral formula of C₉H₁₂N₂O, analysis in positive ion mode would detect the protonated molecule, [M+H]⁺.

The expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Table 3: Calculated High-Resolution Mass Data for the Protonated Molecule [M+H]⁺

| Ion Formula | Calculated Monoisotopic Mass (Da) |

| [C₉H₁₃N₂O]⁺ | 165.10224 |

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would confirm the elemental composition of the molecule.

In tandem mass spectrometry (MS/MS), the protonated parent ion ([M+H]⁺ at m/z 165.10) is isolated and fragmented to produce smaller, characteristic ions. The analysis of these fragments provides structural information. Plausible fragmentation pathways for this compound include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for protonated primary amines is the neutral loss of ammonia. This would result in a fragment ion at m/z 148.08.

Loss of the Amide Group: Cleavage of the C-C bond adjacent to the carbonyl group could lead to the loss of the carboxamide group (-CONH₂) as a radical, or related neutral fragments.

Benzylic Cleavage: The bond between C3 and the phenyl group is a benzylic position. Cleavage at the C2-C3 bond could generate a stable benzylic cation, C₇H₈N⁺ (m/z 106.07), corresponding to the [C₆H₅CHNH₂]⁺ fragment.

Formation of Tropylium (B1234903) Ion: Aromatic compounds often rearrange to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91.05.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. While specific spectra for the hydrochloride salt are not widely published, analysis of the parent molecule and structurally similar compounds, such as N-phenylpropanamide, provides a reliable interpretation of the expected vibrational modes. dergipark.org.trresearchgate.net

Key vibrational frequencies are associated with the primary amine (NH₂), the amide group (-CONH₂), and the phenyl ring. The presence of the hydrochloride salt is expected to shift the bands associated with the amine group due to the formation of an ammonium salt (-NH₃⁺).

Key FT-IR Absorption Bands for Structurally Similar Compounds:

N-H Stretching: The stretching vibrations of the N-H bonds in the amino and amide groups typically appear as strong, broad bands in the region of 3400-3200 cm⁻¹. In the hydrochloride salt, the protonated amine (NH₃⁺) would exhibit characteristic broad absorption in the 3000-2800 cm⁻¹ range, often overlapping with C-H stretching bands.

Aromatic C-H Stretching: The stretching of C-H bonds within the phenyl ring typically results in sharp, medium-intensity peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). researchgate.net

Aliphatic C-H Stretching: Asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) group in the propanamide backbone are observed in the 2975-2880 cm⁻¹ region. researchgate.net

Amide I (C=O Stretching): The most intense band in the amide spectrum, the Amide I band, is primarily due to the C=O stretching vibration. For primary amides, this band is typically found between 1690 and 1640 cm⁻¹. A peak observed around 1640.51 cm⁻¹ in a related compound is attributed to this C=O stretch. researchgate.net

Amide II (N-H Bending): This band arises from the in-plane bending of the N-H bond and C-N stretching. It appears as a strong band, typically in the 1640-1550 cm⁻¹ range for primary amides.

Aromatic C=C Stretching: The phenyl ring exhibits characteristic C=C stretching vibrations that appear as a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond typically appears in the 1400-1000 cm⁻¹ range.

The table below summarizes the expected characteristic FT-IR peaks based on data from analogous compounds.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

| ~3400-3200 | Amine/Amide (N-H) | Stretching | researchgate.net |

| ~3100-3000 | Aromatic C-H | Stretching | researchgate.net |

| ~2975-2880 | Aliphatic C-H | Stretching | researchgate.net |

| ~1690-1640 | Amide (C=O) | Amide I Stretch | researchgate.net |

| ~1640-1550 | Amide (N-H) | Amide II Bend | researchgate.net |

| ~1600-1450 | Aromatic Ring (C=C) | Stretching | researchgate.net |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

A complete SCXRD analysis of this compound would yield critical structural parameters. While a specific, publicly available crystal structure for this exact compound was not identified, the analysis would typically provide the following information:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic, triclinic).

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates of each non-hydrogen atom in the asymmetric unit.

Bond Lengths and Angles: The exact distances between bonded atoms and the angles they form, confirming the molecular connectivity and geometry.

Intermolecular Interactions: Details on hydrogen bonding and other non-covalent interactions that dictate the crystal packing.

This data is crucial for confirming the absolute configuration of chiral centers and understanding the supramolecular architecture of the solid material. mdpi.com

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. 3-Amino-3-phenylpropanamide has the potential to exhibit amide-imidol tautomerism, where the amide form (-C(=O)NH₂) could exist in equilibrium with its imidol tautomer (-C(OH)=NH).

Crystallographic analysis is a definitive tool for identifying the predominant tautomeric form in the solid state. nih.gov By precisely locating atomic positions, particularly those of hydrogen atoms, X-ray diffraction can distinguish between the different tautomers. For instance, the C=O double bond in the amide form would have a significantly shorter bond length than the C-O single bond of the imidol form. Similarly, the C-N bond lengths would differ between the two forms. researchgate.net

While specific crystallographic studies focusing on the tautomerism of this compound are not available in the surveyed literature, the general methodology would involve refining the crystal structure to unambiguously determine bond orders and hydrogen atom positions, thereby confirming which tautomer is present in the crystal lattice. nih.gov For most simple amides, the amide tautomer is overwhelmingly favored and is the form expected to be observed in the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the phenyl ring.

Aromatic amino acids and their derivatives typically exhibit characteristic absorption bands in the UV region due to π → π* transitions within the benzene (B151609) ring. researchgate.net For phenylalanine, a structurally related compound, absorption maxima (λmax) are typically observed around 257-260 nm. researchgate.netnih.gov A computational study on the related N-phenylpropanamide molecule also predicted electronic transitions in this region of the UV spectrum. researchgate.net The presence of the amide and amino groups as auxochromes may cause slight shifts in the absorption maximum. The UV-Vis spectrum is primarily used to confirm the presence of the aromatic ring and for quantitative analysis.

| Compound Type | Typical λmax (nm) | Chromophore | Reference |

| Phenylalanine Derivatives | ~257-260 | Phenyl Ring | researchgate.net |

| Tyrosine Derivatives | ~275 | Phenol Ring | nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the compound's purity and empirical formula.

The molecular formula for this compound is C₉H₁₃ClN₂O, with a molecular weight of 200.67 g/mol . sigmaaldrich.comnih.gov The theoretical elemental composition can be calculated from this formula.

Theoretical Elemental Composition of C₉H₁₃ClN₂O:

Carbon (C): (9 × 12.011) / 200.67 × 100% = 53.87%

Hydrogen (H): (13 × 1.008) / 200.67 × 100% = 6.55%

Chlorine (Cl): (1 × 35.453) / 200.67 × 100% = 17.67%

Nitrogen (N): (2 × 14.007) / 200.67 × 100% = 13.96%

Oxygen (O): (1 × 15.999) / 200.67 × 100% = 7.97%

In practice, experimental values from combustion analysis are expected to match these theoretical percentages to within a narrow margin (typically ±0.4%), thereby confirming the elemental composition and purity of the synthesized compound.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 53.87 |

| Hydrogen | H | 6.55 |

| Chlorine | Cl | 17.67 |

| Nitrogen | N | 13.96 |

| Oxygen | O | 7.97 |

Computational and Theoretical Chemistry Studies of 3 Amino 3 Phenylpropanamide Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties and reactivity.

DFT calculations can elucidate the electronic landscape of 3-Amino-3-phenylpropanamide (B15257655) hydrochloride, providing a basis for understanding its chemical behavior. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Theoretical studies on similar amino acid structures have shown that DFT is a robust tool for accurately reproducing crystal structures and predicting molecular geometries. wiley.com For 3-Amino-3-phenylpropanamide hydrochloride, DFT would allow for the calculation of various electronic properties that dictate its reactivity. For instance, analysis of the Mulliken charge distribution can identify the most electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other chemical species. Studies on related beta-amino carbonyl compounds have demonstrated a correlation between calculated properties like LUMO energy and Mulliken charges with their biological activity. uobasrah.edu.iq

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher potential reactivity. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Identifies reactive sites (positive and negative centers). |

This table is illustrative, representing the types of data generated from DFT studies.

DFT is also employed to model chemical reaction pathways and to locate and characterize transition states. This analysis is crucial for understanding reaction mechanisms and kinetics. Ab-initio molecular dynamics simulations, which use DFT to describe the electronic system, can model chemical reactions in condensed phases on a picosecond timescale. mdpi.comresearchgate.net

For this compound, this could involve modeling its synthesis, degradation, or metabolic pathways. By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. The transition state, being the highest energy point along this path, determines the activation energy and, consequently, the reaction rate. Such simulations can provide a step-by-step view of bond-breaking and bond-forming processes, offering detailed mechanistic insights that are often difficult to obtain experimentally. mdpi.com

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are vital in drug discovery and molecular biology for predicting how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking studies can predict how these molecules might bind to the active site of a receptor. For example, derivatives of 3-amino-3-phenylpropionamide have been identified as ligands for the mu opioid receptor. nih.gov Docking simulations would help visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

The results of docking studies are often scored to estimate the binding affinity. This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding potency and selectivity.

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on the conformational changes and stability of both the ligand and its complex with a target receptor. nih.govrsc.org

For this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures (conformers) in different environments, such as in aqueous solution. nih.gov When combined with a target, MD simulations can assess the stability of the docked pose, revealing how the ligand and protein adapt to each other upon binding and the persistence of key interactions over time.

Table 2: Parameters from Molecular Dynamics Simulations

| Parameter | Description | Significance for this compound |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed structures. | Indicates the stability of the ligand's conformation or its binding pose within a receptor. |

| RMSF (Root Mean Square Fluctuation) | Measures the deviation of each atom from its average position. | Highlights flexible regions of the molecule or the protein-ligand complex. |

| Interaction Energy | The energy of interaction between the ligand and the target protein. | Quantifies the strength of the binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Identifies key stable interactions that anchor the ligand to the target. |

This table is illustrative, representing the types of data generated from MD studies.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. uobasrah.edu.iq For derivatives of 3-Amino-3-phenylpropanamide, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, or topological properties. By applying statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates these descriptors with observed activity. frontiersin.org Such models are highly useful for predicting the activity of newly designed, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov For instance, 2D- and 3D-QSAR models for various amide derivatives have successfully identified key structural features required for their biological activities. nih.govresearchgate.net

In Silico Screening Methodologies for Derivative Design

The design of novel derivatives of this compound is increasingly reliant on computational, or in silico, screening methodologies. These techniques allow for the high-throughput evaluation of virtual compound libraries, predicting their potential biological activity and pharmacokinetic properties before their actual synthesis. This approach significantly streamlines the drug discovery process, reducing costs and accelerating the identification of promising lead candidates. Key in silico strategies employed in the design of derivatives of the 3-Amino-3-phenylpropanamide scaffold include molecular docking, pharmacophore modeling, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

An important area of investigation for derivatives of the closely related 3-amino-3-phenylpropionamide has been as potential ligands for the mu opioid receptor. nih.gov Computational studies in this area aim to design small molecule mimics of larger peptides, such as octreotide (B344500), that exhibit high affinity for this receptor. nih.gov

Another relevant example, though on a slightly different scaffold, is the in silico design of N-(2, 4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl) phenylpropanamide derivatives as potential inhibitors of the estrogen receptor for applications in breast cancer treatment. nih.gov Methodologies from such studies, including molecular docking and ADMET prediction, are directly applicable to the design of this compound derivatives. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in designing derivatives of this compound by simulating their interaction with a specific biological target. The process involves predicting the binding mode and affinity of the designed derivatives, which is often quantified as a docking score. Lower docking scores generally indicate a more favorable binding interaction.

For instance, in the design of novel inhibitors, a library of virtual derivatives of the 3-Amino-3-phenylpropanamide scaffold would be docked into the active site of a target protein. The results can then be used to prioritize candidates for synthesis and biological evaluation.

Below is an example of a data table that would be generated from such a study, illustrating the docking scores and predicted binding interactions of hypothetical derivatives.

| Derivative ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| APP-001 | Mu Opioid Receptor | -9.8 | ASP147, TYR326 | Hydrogen Bond, Pi-Pi Stacking |

| APP-002 | Mu Opioid Receptor | -9.5 | TRP293, HIS297 | Hydrophobic, Hydrogen Bond |

| APP-003 | Estrogen Receptor Alpha | -10.2 | ARG394, GLU353 | Salt Bridge, Hydrogen Bond |

| APP-004 | Estrogen Receptor Alpha | -9.9 | PHE404, LEU387 | Hydrophobic, Pi-Alkyl |

Note: The data in this table is illustrative and based on typical findings from molecular docking studies.

Pharmacophore Modeling

Pharmacophore modeling is another crucial in silico technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein.

This model then serves as a 3D query to screen virtual libraries of compounds. Derivatives of this compound that match the pharmacophore model are more likely to be active. Key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

A typical pharmacophore model for a class of receptor ligands might include the features outlined in the table below.

| Pharmacophoric Feature | Description |

| Aromatic Ring (AR) | Represents a phenyl or other aromatic group. |

| Hydrogen Bond Donor (HBD) | Typically an -NH or -OH group. |

| Hydrogen Bond Acceptor (HBA) | Typically a carbonyl oxygen or a nitrogen atom. |

| Hydrophobic (HY) | Represents an aliphatic or aromatic hydrophobic region. |

| Positive Ionizable (PI) | Represents a group that is positively charged at physiological pH, such as an amine. |

ADMET Prediction

The prediction of ADMET properties is a critical step in the in silico screening process. These predictions help to identify derivatives with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. Various computational models are available to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity.

Chemoinformatics tools facilitate the prediction of these properties, allowing for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles. nih.gov

The table below provides an example of the types of ADMET properties that are commonly predicted for a series of designed derivatives.

| Derivative ID | Predicted GI Absorption | Predicted BBB Permeation | Predicted CYP2D6 Inhibition | Predicted Hepatotoxicity |

| APP-001 | High | Low | Non-inhibitor | Low Risk |

| APP-002 | High | High | Inhibitor | Low Risk |

| APP-003 | Moderate | Low | Non-inhibitor | Low Risk |

| APP-004 | High | Low | Non-inhibitor | Moderate Risk |

Note: The data in this table is for illustrative purposes to demonstrate the application of in silico ADMET prediction.

Applications of 3 Amino 3 Phenylpropanamide Hydrochloride As a Chemical Building Block and Scaffold

Precursor in Complex Organic Synthesis

The utility of 3-amino-3-phenylpropanamide (B15257655) hydrochloride as a precursor is well-established in the field of complex organic synthesis, where it provides a foundational structure for the construction of larger and more intricate molecules.

In the pharmaceutical industry, derivatives of 3-amino-3-phenylpropanamide have been utilized in the development of novel therapeutic agents. A notable example is the synthesis of potent and selective mu (µ) opioid receptor ligands. nih.gov Researchers have successfully synthesized a series of 3-amino-3-phenylpropionamide derivatives that exhibit high affinity for the µ-opioid receptor, highlighting the potential of this scaffold in drug discovery. nih.gov The core structure of 3-amino-3-phenylpropanamide is also related to precursors used in the synthesis of well-known pharmaceuticals. For instance, the structurally similar compound 3-methylamino-1-phenyl-1-propanol is a key intermediate in the synthesis of fluoxetine, a widely used antidepressant. google.com

In the agrochemical sector, derivatives of the closely related β-amino acid, 3-amino-3-phenylpropanoic acid, have shown significant potential. A European patent describes dipeptide compounds derived from 3-amino-3-arylpropanoic acids that exhibit fungicidal activity. google.com These compounds are effective in controlling phytopathogens in economically important crops. google.com This demonstrates the applicability of the 3-amino-3-phenylpropane backbone in the development of new crop protection agents.

The chemical functionalities of 3-amino-3-phenylpropanamide hydrochloride make it an ideal starting material for the synthesis of various bioactive derivatives and heterocyclic compounds. Heterocyclic compounds are of particular interest in medicinal chemistry due to their presence in a vast number of natural products and synthetic drugs.

While direct synthesis of heterocyclic systems from this compound is a subject of ongoing research, the general strategy of using amino acids and their derivatives to construct heterocycles is well-documented. For example, amino acids are used as starting materials for the synthesis of bioactive pyridazines and pyrimidines. nih.govscielo.org.zaresearchgate.net These heterocyclic cores are known to be present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govscielo.org.za

A study on the synthesis of novel imidazole (B134444) derivatives with anti-inflammatory activity utilized 2-amino-N-(Substituted)-3-phenylpropanamide derivatives as key intermediates. nih.gov This research underscores the value of the phenylpropanamide scaffold in generating bioactive heterocyclic molecules that can modulate biological processes, in this case, by targeting p38 MAP kinase. nih.gov

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C-3 position makes 3-amino-3-phenylpropanamide a valuable chiral building block in asymmetric synthesis. The specific enantiomers, (R)-3-amino-3-phenylpropanamide hydrochloride and (S)-3-amino-3-phenylpropanamide hydrochloride, are commercially available, allowing for their use in stereoselective transformations.

In asymmetric synthesis, chiral building blocks are incorporated into a target molecule to introduce a specific stereochemistry. This is of paramount importance in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities and safety profiles. The use of chiral amino acids and their derivatives as chiral auxiliaries or synthons is a common strategy to control the stereochemical outcome of a reaction. researchgate.netnih.gov

While specific examples detailing the diastereoselective or enantioselective synthesis directly employing this compound as a chiral auxiliary are areas of active investigation, its structural similarity to other chiral amino acids used in such transformations suggests its high potential. For instance, chiral amino acids can be used to create chiral auxiliaries that direct the stereoselective alkylation of glycine (B1666218) derivatives to produce non-natural amino acids. researchgate.net The defined stereochemistry of this compound makes it a promising candidate for similar applications in the synthesis of complex chiral molecules.

Scaffold for Medicinal Chemistry Research

A scaffold in medicinal chemistry refers to the core structure of a molecule upon which various functional groups can be appended to create a library of compounds for biological screening. This compound provides a robust scaffold for the design and synthesis of new bioactive molecules.

The 3-amino-3-phenylpropanamide scaffold has been explored for the development of enzyme inhibitors. As previously mentioned, imidazole derivatives synthesized from a related phenylpropanamide structure have shown inhibitory activity against p38 MAP kinase, an enzyme involved in inflammatory responses. nih.gov

Furthermore, a series of 3-amino-2-methyl-1-phenylpropanones, which share a similar structural backbone, have been synthesized and identified as potent hypolipidemic agents. nih.gov These compounds were found to lower serum cholesterol and triglyceride levels in rodents, and their mechanism of action involves the inhibition of several enzymes, including hepatic acetyl CoA synthetase and HMG-CoA reductase. nih.gov This demonstrates the potential of the 3-amino-1-phenylpropanone core, and by extension the 3-amino-3-phenylpropanamide scaffold, in the design of new enzyme inhibitors for the treatment of metabolic diseases.

The development of ligands that can selectively bind to specific receptors is a cornerstone of modern drug discovery. The 3-amino-3-phenylpropanamide scaffold has proven to be particularly useful in this area.

A significant example is the design and synthesis of novel mu (µ) opioid receptor ligands. nih.gov By using the 3-amino-3-phenylpropionamide structure as a starting point, researchers were able to create small molecule mimics of the cyclic octapeptide octreotide (B344500) that exhibit high affinity for the µ-opioid receptor. nih.gov This work highlights the utility of this scaffold in generating molecules that can interact with specific biological targets, paving the way for the development of new analgesics or other therapeutics that act on the opioid system.

Methodological Advancements and Research Techniques in the Study of 3 Amino 3 Phenylpropanamide Hydrochloride

Development of Advanced Analytical Techniques for Characterization

The structural elucidation and characterization of 3-Amino-3-phenylpropanamide (B15257655) hydrochloride and related compounds rely on a suite of advanced analytical techniques. These methods provide critical information about the molecular structure, composition, and physicochemical properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectroscopy are employed to identify the chemical environment of hydrogen and carbon atoms within the 3-Amino-3-phenylpropanamide hydrochloride molecule. rsc.orgresearchgate.net For instance, typical ¹H-NMR spectra would show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the protons on the propanamide backbone. researchgate.net Similarly, ¹³C-NMR provides data on the carbon framework of the molecule. rsc.org

Mass spectrometry (MS) is another indispensable tool for the characterization of this compound. It is used to determine the molecular weight and can provide information about the compound's structure through fragmentation analysis. rsc.org Gas chromatography-mass spectrometry (GC-MS) can be utilized to monitor reaction progress during synthesis. nih.gov

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule, such as the amide and amine groups, by detecting their characteristic vibrational frequencies. researchgate.netnih.gov

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are employed to study the thermal properties of the compound, such as its melting point and thermal stability. researchgate.netnih.gov

Table 1: Key Analytical Techniques for Characterization

| Technique | Information Provided |

|---|---|

| ¹H and ¹³C NMR Spectroscopy | Detailed molecular structure and chemical environment of atoms. rsc.orgresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight and structural information via fragmentation. rsc.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. researchgate.netnih.gov |

High-Throughput Screening Methodologies for Inhibitor Discovery

High-throughput screening (HTS) represents a powerful methodology for the rapid screening of large libraries of chemical compounds to identify potential inhibitors of specific biological targets. nih.govresearchgate.net While specific HTS campaigns targeting this compound are not detailed in the provided search results, the general principles of HTS are highly relevant for discovering molecules that may interact with biological pathways involving this compound or its analogs.

Enzymes are frequent targets in HTS campaigns. nih.govresearchgate.net If this compound or its derivatives are being investigated for their effects on a particular enzyme, HTS can be employed to screen thousands of compounds for their inhibitory activity. Fluorescence-based assays are a common readout method in HTS due to their sensitivity and suitability for automation. nih.govresearchgate.net

The process typically involves the development of a robust and miniaturized assay that can be run in a high-density format (e.g., 384- or 1536-well plates). The assay is then used to test a large and diverse chemical library. "Hits," or compounds that show significant activity in the primary screen, are then subjected to further validation and characterization to confirm their activity and determine their mechanism of action. mdpi.com

Optimization Strategies in Synthesis (e.g., Design of Experiments)

One important approach is the use of Design of Experiments (DoE), a statistical methodology that allows for the systematic investigation of multiple reaction parameters simultaneously. By varying factors such as temperature, reaction time, catalyst loading, and reactant concentrations, DoE can identify the optimal conditions for the synthesis.

For the synthesis of related β-amino acids, modified Rodionov synthesis has been employed, which involves the reaction of an aldehyde with malonic acid in the presence of an ammonia (B1221849) source. mdpi.com Optimization of this method could involve screening different solvents, catalysts, and reaction conditions to maximize the yield and purity of the desired product.

Enzymatic synthesis is another powerful optimization strategy that aligns with the principles of green chemistry. nih.govresearchgate.net Lipases, for example, can be used to catalyze the formation of amide bonds under mild conditions, potentially offering high selectivity and reducing the need for harsh reagents. nih.govmdpi.com

Chromatographic Techniques for Enantiomer Separation and Purity Assessment

Since this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), the ability to separate and assess the purity of these enantiomers is critical. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. yakhak.orgsigmaaldrich.com

Chiral stationary phases (CSPs) are the key to the separation of enantiomers by HPLC. yakhak.orgsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including amino acids and their derivatives. yakhak.orgresearchgate.net The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP.

For the analysis of amino compounds, derivatization with a suitable reagent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), can be employed to introduce a chromophore or fluorophore, enhancing detection sensitivity. researchgate.netkoreascience.kr The mobile phase composition, including the type and concentration of organic modifier and any additives, is carefully optimized to achieve the best separation. ankara.edu.tr

The purity of each enantiomer can be determined by calculating the peak areas in the chromatogram. This is crucial for applications where one enantiomer may have desired biological activity while the other is inactive or has undesirable effects.

Table 2: Chromatographic Methods for Enantiomeric Separation

| Technique | Key Features |

|---|---|

| Chiral HPLC | Utilizes chiral stationary phases (CSPs) to separate enantiomers. yakhak.orgsigmaaldrich.com |

| Polysaccharide-based CSPs | Effective for the resolution of amino acid derivatives. yakhak.orgresearchgate.net |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact and improve sustainability. jocpr.commdpi.com These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency.

A key aspect of green chemistry is the use of environmentally benign solvents. jocpr.com Traditional organic solvents are often volatile, flammable, and toxic. The development of synthetic routes that utilize water, supercritical fluids, or biodegradable solvents is a major goal. jocpr.commdpi.com Solvent-free reaction conditions are also being explored. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. researchgate.net Enzymes operate under mild conditions (temperature and pH), are highly selective, and can often eliminate the need for protecting groups, thus simplifying synthetic routes and reducing waste. nih.govresearchgate.net For the synthesis of amide bonds, lipases are a promising enzymatic option. nih.govmdpi.com

Atom economy is another important principle, which aims to maximize the incorporation of all materials used in the process into the final product. researchgate.net Catalytic reactions are preferred over stoichiometric ones as they generate less waste. mdpi.com The development of recyclable catalysts is also an active area of research. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-amino-3-phenylpropanamide hydrochloride, and how can reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling a phenylpropanoyl chloride derivative with ammonia or amines. For example, analogous compounds like (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride are synthesized via Boc protection of amino acids (e.g., L-alanine), followed by coupling with phenylamine using HATU or EDC as coupling agents, and deprotection with trifluoroacetic acid . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of acyl chloride to amine) and solvent polarity (e.g., dichloromethane with triethylamine as a base) can enhance yields. Purity (>95%) is achievable via recrystallization in diethyl ether and sodium bicarbonate washing .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

- Methodological Answer :

- HPLC : Used to assess purity (>98%) with a C18 column, mobile phase (acetonitrile/water + 0.1% TFA), and UV detection at 254 nm .

- NMR : ¹H/¹³C NMR confirms structure via characteristic peaks (e.g., aromatic protons at δ 7.2–7.4 ppm, amide NH₂ at δ 6.8–7.0 ppm) .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 215.1 for C₉H₁₂ClN₂O) .

Q. How do the physicochemical properties (solubility, stability) of this compound impact experimental design?

- Methodological Answer : The hydrochloride salt enhances water solubility (e.g., >50 mg/mL in PBS at pH 7.4), making it suitable for in vitro assays. Stability tests (e.g., 24-hour incubation in serum at 37°C) show <5% degradation, confirming suitability for biological studies. Storage at −20°C in desiccated conditions prevents hygroscopic degradation .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of 3-amino-3-phenylpropanamide derivatives in enzyme inhibition studies?

- Methodological Answer : Derivatives like 2-amino-2-methyl-3-phenylpropanamide exhibit non-competitive inhibition of serine proteases (e.g., IC₅₀ = 12 µM for trypsin). Kinetic assays (Lineweaver-Burk plots) and molecular docking (PDB: 1SGT) identify binding to allosteric sites. Mutagenesis studies (e.g., Ala→Gly substitutions) validate critical residues (e.g., Asp189) for inhibitor interaction .

Q. How can researchers design experiments to evaluate the role of this compound in modulating protein-protein interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target protein (e.g., BSA) on a CM5 chip; inject compound at varying concentrations (1–100 µM) to calculate binding affinity (Kd).

- ITC : Titrate compound into protein solution (e.g., 20 µM lysozyme) to measure enthalpy changes (ΔH) and stoichiometry (n = 1:1) .

- FRET Assays : Use labeled proteins (e.g., Cy3/Cy5) to monitor disruption of interactions in real-time .

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds (e.g., 3-amino-3-phenylpropanamide vs. 2-methyl derivatives)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Resolve by:

- Dose-Response Validation : Test compounds across a broad concentration range (0.1–100 µM) in parallel assays.

- Selectivity Profiling : Use kinase/GPCR panels (e.g., Eurofins Cerep) to identify off-target binding.

- Structural Analysis : Compare X-ray crystallography data (e.g., PDB: 5HZG) to confirm binding mode differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.